5-((Isopropylamino)methyl)isoxazol-3-ol
Description
5-((Isopropylamino)methyl)isoxazol-3-ol is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with an isopropylamino-methyl group.
Properties
CAS No. |
103871-71-2 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-[(propan-2-ylamino)methyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)8-4-6-3-7(10)9-11-6/h3,5,8H,4H2,1-2H3,(H,9,10) |
InChI Key |
XWMPCLAEKRUVBX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=O)NO1 |
Canonical SMILES |
CC(C)NCC1=CC(=O)NO1 |
Synonyms |
3(2H)-Isoxazolone,5-[[(1-methylethyl)amino]methyl]-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Isoxazol-3-ol Derivatives
Key Observations :
- Lipophilicity: Linear alkyl (e.g., pentan-3-yl) and brominated aryl groups enhance lipophilicity, whereas polar substituents like amines (e.g., isopropylamino-methyl) may improve solubility in aqueous media.
- Binding Interactions : Aromatic substituents (phenyl, bromophenyl) favor π-π stacking, while rigid heterocycles (piperidyl) and amines enhance target-specific interactions .
Key Observations :
Key Observations :
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